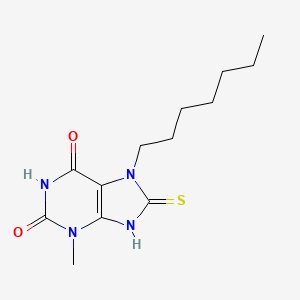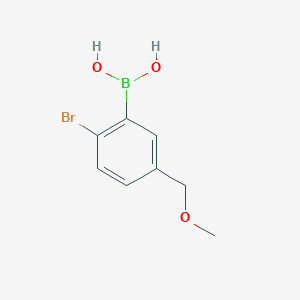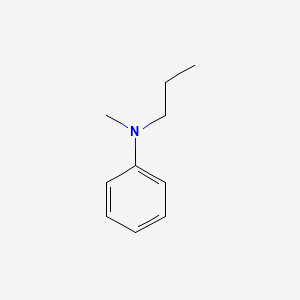
N-Methyl-n-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-n-propylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group and a propyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-n-propylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with propyl bromide in the presence of a base, followed by methylation using methyl iodide . Another method includes the Friedel-Crafts acylation of benzene with propionyl chloride, followed by reduction and subsequent methylation .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of nitrobenzene to produce aniline, followed by alkylation with propyl bromide and methyl iodide. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-n-propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-n-propylbenzoquinone.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly used.
Major Products Formed
Oxidation: N-Methyl-n-propylbenzoquinone.
Reduction: Aniline derivatives.
Substitution: Nitro-N-methyl-n-propylaniline and halogenated derivatives.
Scientific Research Applications
N-Methyl-n-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-n-propylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates a pair of electrons to form new bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar structure but lacks the propyl group.
N-Propylaniline: Similar structure but lacks the methyl group.
N,N-Dimethylaniline: Contains two methyl groups instead of one methyl and one propyl group.
Uniqueness
N-Methyl-n-propylaniline is unique due to the presence of both a methyl and a propyl group attached to the nitrogen atom. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
13395-54-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N-methyl-N-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
JDKNALCOFBJYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


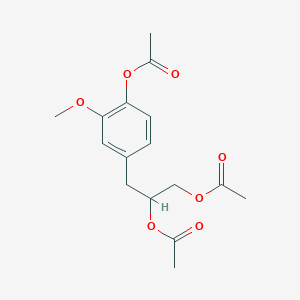


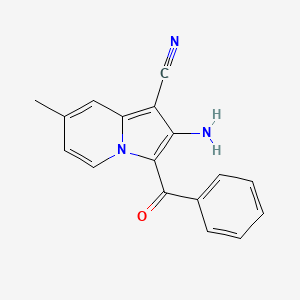
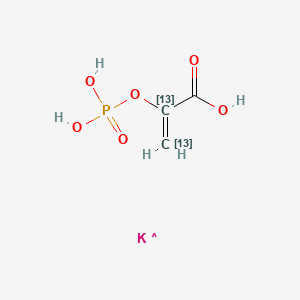
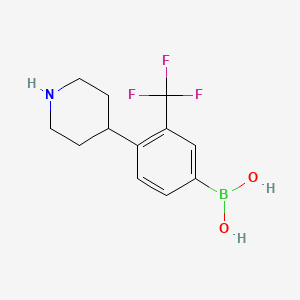
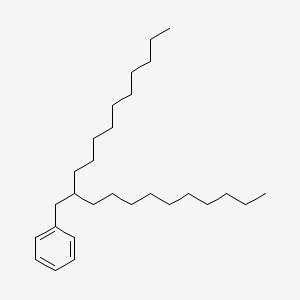
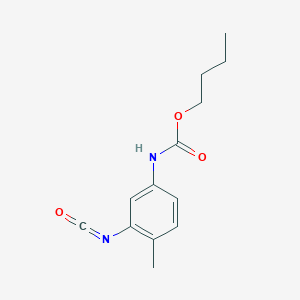

![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
